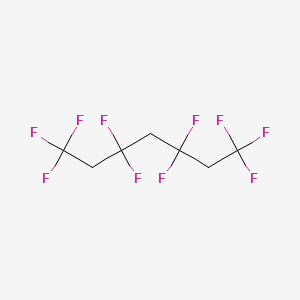
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is a fluorinated hydrocarbon with the molecular formula C7H6F10. This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF). In this method, heptane is subjected to an electrochemical cell containing hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired fluorinated compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may produce a fluorinated amine derivative, while reaction with an alcohol may yield a fluorinated ether .
Applications De Recherche Scientifique
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a solvent for various reactions due to its unique properties, such as high chemical stability and low reactivity .
Biology: In biological research, it is used in studies involving fluorinated compounds and their interactions with biological systems. Its unique properties make it a valuable tool for investigating the effects of fluorination on biological activity .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability make it a promising candidate for delivering therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mécanisme D'action
The mechanism by which 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various molecular targets. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and activity .
Comparaison Avec Des Composés Similaires
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a higher degree of fluorination, resulting in enhanced stability and reactivity .
Propriétés
Numéro CAS |
162102-06-9 |
|---|---|
Formule moléculaire |
C7H6F10 |
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
1,1,1,3,3,5,5,7,7,7-decafluoroheptane |
InChI |
InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2 |
Clé InChI |
ABMDMHYENCMAHG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


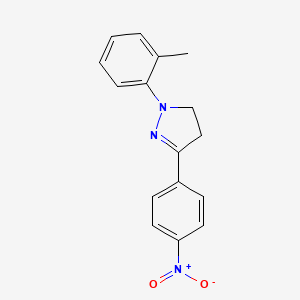
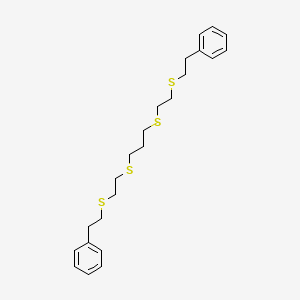
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
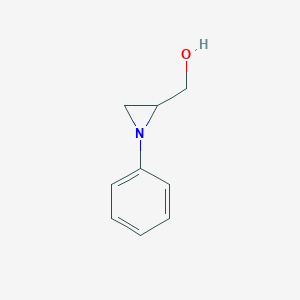
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
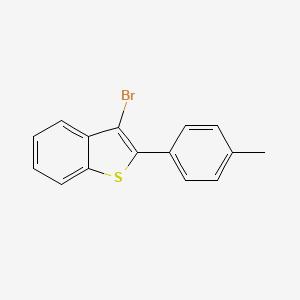

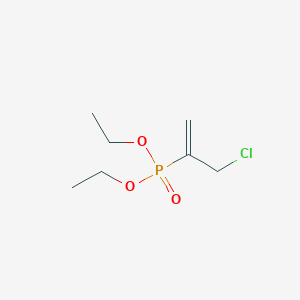
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
